molecular formula C11H10BrN B1444685 2-[1-(4-bromophenyl)cyclopropyl]acetonitrile CAS No. 1282659-26-0

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile

Cat. No.: B1444685
CAS No.: 1282659-26-0
M. Wt: 236.11 g/mol
InChI Key: IMADLHUKQWHMCH-UHFFFAOYSA-N
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Description

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile is an organic compound with the molecular formula C11H10BrN. It features a cyclopropyl group attached to a nitrile group, with a bromophenyl substituent on the cyclopropyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromophenyl)cyclopropyl]acetonitrile typically involves the reaction of 4-bromobenzyl chloride with cyclopropylacetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids and other oxidized products.

Scientific Research Applications

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-bromophenyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chlorophenyl)cyclopropyl]acetonitrile
  • [1-(4-Fluorophenyl)cyclopropyl]acetonitrile
  • [1-(4-Methylphenyl)cyclopropyl]acetonitrile

Uniqueness

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine substituent can provide different electronic and steric effects, leading to distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMADLHUKQWHMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

[1-(4-Bromo-phenyl)-cyclopropyl]-methanol (6.00 g, 26.4 mmol) and triethylamine (4.4 mL, 31.5 mmol) were dissolved in CH2Cl2 and cooled to −78° C. Methanesulfonyl chloride (29.2 mmol) was added and the reaction was stirred at 0° C. for 1 hr. The mixture was submitted to aqueous workup and the reaction volume was reduced to 50 mL. Sodium cyanide (3.9 g, 79.6 mmol) and DMF (50 mL) were added and the remaining CH2Cl2 was removed under vacuum. The reaction was then heated to 70° C. for 3 hours, cooled, and submitted to standard aqueous workup to provide the title compound which was used in the next step without further purification.
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6 g
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4.4 mL
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29.2 mmol
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3.9 g
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50 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Prepared according to the procedure described in Example 33, Step 2, using 1-bromo-4-(1-bromomethyl-cyclopropyl)-benzene and potassium cyanide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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